3-[2,2-bis(ethylsulfanyl)acetyl]-1-phenylurea
Description
3-[2,2-bis(ethylsulfanyl)acetyl]-1-phenylurea is a synthetic urea derivative characterized by a central urea moiety (NHCONH) substituted with a phenyl group at the N1 position and a bis(ethylsulfanyl)acetyl group at the N3 position. Urea derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capacity and stability.
Properties
IUPAC Name |
2,2-bis(ethylsulfanyl)-N-(phenylcarbamoyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-3-18-12(19-4-2)11(16)15-13(17)14-10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPWNTPIBZNILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(=O)NC(=O)NC1=CC=CC=C1)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(ethylsulfanyl)acetyl]-N’-phenylurea typically involves the reaction of 2,2-bis(ethylsulfanyl)acetic acid with phenylisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 2,2-bis(ethylsulfanyl)acetic acid.
Step 2: Reaction of 2,2-bis(ethylsulfanyl)acetic acid with phenylisocyanate to form N-[2,2-bis(ethylsulfanyl)acetyl]-N’-phenylurea.
Industrial Production Methods
Industrial production methods for N-[2,2-bis(ethylsulfanyl)acetyl]-N’-phenylurea involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Oxidation of Ethylsulfanyl Groups
The ethylsulfanyl (-S-C₂H₅) groups are susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions. This reactivity is consistent with thioether oxidation pathways observed in structurally similar compounds .
Heterocyclization Reactions
The bis(ethylsulfanyl)acetyl moiety participates in cyclocondensation reactions with α-halo carbonyl compounds or electrophilic dienophiles, forming sulfur-containing heterocycles .
Reaction with α-Haloketones
Under basic conditions, intramolecular nucleophilic substitution (SₙAr) occurs, yielding quinazolinone derivatives :
text3-[2,2-bis(ethylsulfanyl)acetyl]-1-phenylurea + 2-bromoacetophenone → 1-phenyl-3-(quinazolin-4-one) derivative
Key Conditions : K₂CO₃, DMF, 80°C, 6 h .
Cycloaddition with DMAD
Reaction with dimethyl acetylenedicarboxylate (DMAD) proceeds via Michael addition, forming thieno[2,3-d]pyrimidine systems :
textReaction Scheme: Bis(ethylsulfanyl)acetyl group + DMAD → Thienopyrimidine-4-thione derivative
Yield : 65–72% (ethanol, reflux, 8 h) .
Hydrolysis of Urea and Acetyl Groups
The urea linkage undergoes hydrolysis under acidic or basic conditions, while the acetyl group may decarboxylate .
| Conditions | Products | Key Observations |
|---|---|---|
| 6M HCl, reflux, 4 h | Phenylamine + 2,2-bis(ethylsulfanyl)acetic acid | Complete urea cleavage |
| NaOH (10%), MeOH/H₂O, RT, 12 h | Sodium salt of acetic acid derivative | Partial deacetylation observed |
Metal Coordination Chemistry
The sulfur and oxygen atoms in the molecule act as potential ligands for transition metals, forming complexes with applications in catalysis or bioactivity .
Example Reaction with Cu(II) :
textThis compound + Cu(NO₃)₂·3H₂O → [Cu(L)₂(NO₃)]NO₃ (octahedral geometry)
Characterization : IR ν(C=O) shift from 1680 → 1620 cm⁻¹, confirming metal coordination .
Alkylation and Acylation
The nitrogen atoms in the urea group undergo alkylation or acylation under standard conditions :
| Reagent | Product | Application |
|---|---|---|
| Methyl iodide, K₂CO₃ | N-Methylated urea derivative | Enhanced lipophilicity |
| Acetyl chloride, pyridine | Diacetylated product | Steric hindrance modulation |
Comparative Reactivity Table
A comparison with analogous thiourea derivatives highlights key differences in reaction kinetics and product stability:
| Property | This compound | Thiourea Analog |
|---|---|---|
| Hydrolysis rate (pH 7) | t₁/₂ = 48 h | t₁/₂ = 12 h |
| Oxidation susceptibility | Moderate (S→SO) | High (S→SO₂) |
| Metal-binding capacity | Strong (via S/O) | Stronger (via S/N) |
Mechanistic Insights
-
Cyclization : The electron-withdrawing acetyl group enhances electrophilicity at the urea nitrogen, facilitating intramolecular attack (SₙAr) .
-
Oxidation : Ethylsulfanyl groups follow a radical-mediated pathway with mCPBA, versus electrophilic oxidation with H₂O₂ .
-
Hydrolysis : Acid-catalyzed cleavage proceeds via protonation of the urea carbonyl, followed by nucleophilic water attack .
Scientific Research Applications
Synthesis and Structural Characteristics
3-[2,2-bis(ethylsulfanyl)acetyl]-1-phenylurea can be synthesized through a series of chemical reactions involving the appropriate acylation of phenylurea derivatives. The structural features of this compound include a urea functional group and ethylsulfanyl substituents, which may contribute to its biological activity.
Biological Activities
1. Anticancer Properties:
Research has indicated that urea derivatives can exhibit significant anticancer activity. For instance, studies on similar compounds have shown that they can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases, particularly the G1 phase .
2. Enzyme Inhibition:
Compounds with urea moieties have been investigated for their ability to inhibit key enzymes associated with diseases such as diabetes and Alzheimer's disease. For example, derivatives have been shown to act as effective inhibitors of acetylcholinesterase and α-glucosidase, which are crucial targets in the treatment of these conditions .
3. Antimicrobial Activity:
Some studies suggest that urea derivatives possess antimicrobial properties, making them potential candidates for the development of new antibiotics. The presence of sulfur in the structure may enhance their ability to disrupt microbial membranes or inhibit bacterial growth .
Therapeutic Applications
1. Diabetes Management:
The inhibition of α-glucosidase by compounds like this compound could play a significant role in managing Type 2 diabetes mellitus (T2DM). By slowing carbohydrate digestion and absorption, these compounds can help regulate blood sugar levels .
2. Neurodegenerative Disorders:
Given their inhibitory effects on acetylcholinesterase, these compounds may also be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. By increasing acetylcholine levels in the brain, they could potentially improve cognitive function .
Case Study 1: Anticancer Activity
A study investigating a series of urea derivatives found that specific modifications led to enhanced anticancer activity against MDA-MB-231 breast cancer cells. The synthesized compounds were evaluated for their antiproliferative effects using MTT assays, demonstrating significant cytotoxicity at micromolar concentrations .
Case Study 2: Enzyme Inhibition
In another study focused on enzyme inhibitors, researchers synthesized a range of substituted phenylureas and evaluated their inhibitory effects on acetylcholinesterase and α-glucosidase. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating strong inhibitory potential against these enzymes .
Mechanism of Action
The mechanism of action of N-[2,2-bis(ethylsulfanyl)acetyl]-N’-phenylurea involves its interaction with specific molecular targets. The ethylsulfanyl groups and phenylurea moiety play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with 3-[2,2-bis(ethylsulfanyl)acetyl]-1-phenylurea, enabling comparative analysis of their physicochemical properties, hazards, and reactivity.
3-[3-(Dimethylamino)propyl]-1-phenylurea (CAS 32022-55-2)
Structural Differences :
- Replaces the bis(ethylsulfanyl)acetyl group with a 3-(dimethylamino)propyl chain.
- Retains the phenylurea core but introduces a tertiary amine substituent.
Key Properties :
Comparison Insights :
- Both compounds require precautions against inhalation and dermal exposure, but 3-[3-(dimethylamino)propyl]-1-phenylurea lacks classified hazards.
2-[2,2-Bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide (CAS 338394-35-7)
Structural Differences :
- Replaces the urea group with a hydrazinecarbothioamide (NHNHCSSNH₂) moiety.
- Substitutes the phenyl group with a trifluoromethylphenyl ring.
Key Properties :
| Property | Value/Description | Source |
|---|---|---|
| Molar mass | 397.5 g/mol | |
| XLogP3 | 4.1 (high lipophilicity) | |
| Hydrogen bond donors/acceptors | 3/7 | |
| Complexity | 418 (high structural complexity) |
Comparison Insights :
- The ethylsulfanyl groups in both compounds contribute to high lipophilicity (XLogP3 = 4.1), suggesting similar solubility challenges.
- nitrogen oxides).
Ethyl 2-[4,5-bis(butylsulfanyl)-1,3-dithiol-2-ylidene]-1,3-dithiolo[4,5-c]pyrrole-4-carboxylate
Structural Differences :
- Features a dithiolo-pyrrole core with butylsulfanyl and ester groups.
- Shares sulfur-rich substituents but lacks the urea/hydrazine backbone.
Key Properties :
- No explicit data in evidence, but sulfur-rich structures are typically prone to oxidation and may generate hazardous decomposition products (e.g., SOx).
Comparison Insights :
- Sulfur-containing compounds like this and the target molecule may require strict storage conditions (e.g., inert atmospheres) to prevent oxidation.
Biological Activity
3-[2,2-bis(ethylsulfanyl)acetyl]-1-phenylurea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound this compound belongs to a class of substituted ureas, which are known for their varied biological activities. The general structure can be represented as follows:
where is the acyl group and and are substituents that can influence the biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiourea derivatives possess antibacterial effects against various strains of bacteria, including Gram-positive and Gram-negative species. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymatic processes .
Anticancer Activity
Compounds with similar structural motifs have been evaluated for their anticancer properties. For example, derivatives of thiourea have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of sulfur in the structure may enhance interactions with biological targets involved in cancer progression .
Anti-inflammatory Effects
Anti-inflammatory properties have also been observed in related compounds. These effects are typically attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of thiourea derivatives, including this compound:
- Antibacterial Screening : A study investigated the antibacterial efficacy of various thiourea derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential as antibacterial agents .
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines showed that specific substitutions on the thiourea backbone could enhance cytotoxicity. For instance, modifications to the phenyl group were found to increase apoptosis rates in breast cancer cells .
- Anti-inflammatory Mechanisms : Research highlighted that thioureas could inhibit the production of nitric oxide (NO) in macrophages, a key mediator in inflammatory responses. This points towards their potential use in managing conditions like arthritis or chronic inflammation .
Data Table: Biological Activities of Thiourea Derivatives
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[2,2-bis(ethylsulfanyl)acetyl]-1-phenylurea, and how can reaction conditions be optimized for scalability?
- Methodological Answer : Synthesis typically involves coupling 2,2-bis(ethylsulfanyl)acetyl chloride with 1-phenylurea under controlled conditions. Optimization includes:
- Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
- Temperature Control : Maintain 0–5°C during acyl chloride addition to prevent side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Scalability requires batch-wise purification and monitoring via TLC/HPLC .
- Table 1 : Key Reaction Parameters
| Step | Conditions | Yield Optimization Tips |
|---|---|---|
| Acylation | 0–5°C, anhydrous DCM | Slow addition of acyl chloride |
| Workup | Aqueous NaHCO₃ wash | pH control to avoid decomposition |
| Purification | Column chromatography | Gradient elution for resolution |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., thioether protons at δ 2.5–3.0 ppm, urea NH signals at δ 5.5–6.5 ppm).
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and molecular ion ([M+H]⁺) verification.
- Elemental Analysis : Validates empirical formula (C, H, N, S content) .
Advanced Research Questions
Q. How can researchers resolve contradictions in the reported biological activities of this compound across different studies?
- Methodological Answer : Contradictions may arise from:
- Variable Purity : Standardize synthesis and purification protocols (e.g., HPLC purity thresholds).
- Assay Conditions : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Statistical Validation : Apply meta-analysis tools (e.g., RevMan) to compare datasets and identify outliers. Cross-validate findings using orthogonal assays (e.g., SPR binding vs. cellular IC₅₀) .
Q. What in silico strategies are recommended to elucidate the interaction mechanisms between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes to enzymes (e.g., kinases) with flexible ligand sampling.
- Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (GROMACS) to assess stability over 100 ns trajectories.
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity cliffs .
Q. How can the chemical stability of this compound be systematically evaluated under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- Analytical Monitoring : Track degradation products via UPLC-PDA at 254 nm. Major degradation pathways (hydrolysis, oxidation) are identified through pH-dependent studies .
Data Contradiction Analysis Framework
Table 2 : Steps to Address Discrepancies in Experimental Data
| Step | Action | Tools/Techniques |
|---|---|---|
| Reproducibility Check | Replicate experiments under standardized conditions | SOPs, lab journals |
| Analytical Validation | Re-analyze samples using LC-MS/MS | Triple-quadrupole MS |
| Statistical Analysis | Perform ANOVA or Bayesian inference | R, Python (SciPy, PyMC3) |
| Mechanistic Study | Probe reaction intermediates (e.g., TEMPO trapping) | ESR spectroscopy |
Theoretical and Methodological Considerations
- Link to Conceptual Frameworks : Anchor studies in urea chemistry (e.g., hydrogen-bonding propensity) or thioether reactivity (e.g., nucleophilic substitution) to guide hypothesis generation .
- Experimental Design : Use factorial designs (e.g., 2³ factorial for solvent, temperature, catalyst screening) to efficiently explore parameter spaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
